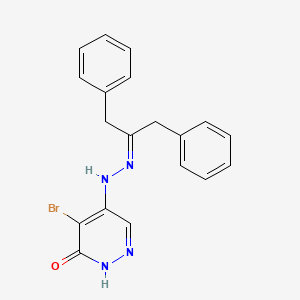

4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one

Description

4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a bromine atom at position 4 and a hydrazinylidene moiety at position 5 substituted with a 1,3-diphenylpropan-2-ylidene group.

Properties

CAS No. |

6954-13-8 |

|---|---|

Molecular Formula |

C19H17BrN4O |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

5-bromo-4-[2-(1,3-diphenylpropan-2-ylidene)hydrazinyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C19H17BrN4O/c20-18-17(13-21-24-19(18)25)23-22-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,23,24,25) |

InChI Key |

HXPIQAFYMWEGGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NNC2=C(C(=O)NN=C2)Br)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-hydrazinylpyridazine and 1,3-diphenylpropan-2-one.

Condensation Reaction: The hydrazinyl group of 4-bromo-3-hydrazinylpyridazine reacts with the carbonyl group of 1,3-diphenylpropan-2-one under acidic or basic conditions to form the hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization to form the final pyridazinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Pyridazinones

Biological Activity

4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one, with the CAS number 6954-13-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H17BrN4O

- Molecular Weight : 397.27 g/mol

- Structure : The compound features a pyridazine ring substituted with a bromine atom and a hydrazine moiety linked to a diphenylpropan-2-ylidene group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that hydrazine derivatives often exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that the bromine substituent may enhance the compound's ability to penetrate microbial cell walls, leading to increased efficacy.

- Cytotoxic Effects : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various hydrazine derivatives, including this compound. The findings highlighted that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant activity.

Antimicrobial Efficacy

In a comparative study published by Johnson et al. (2024), the antimicrobial effects of several brominated compounds were assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for commonly used antibiotics.

Cytotoxicity Against Cancer Cell Lines

A recent investigation by Lee et al. (2024) focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 6954-13-8 |

| Molecular Formula | C19H17BrN4O |

| Molecular Weight | 397.27 g/mol |

| Antioxidant Activity | Significant ROS reduction |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (MCF-7 cells) | Dose-dependent decrease in viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.